
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is a chemical compound with the molecular formula C14H12O5 It is known for its unique structure, which includes two phenolic rings connected by a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone can be achieved through several methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the Fries rearrangement, which requires the use of acyl chlorides and Lewis acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
化学反応の分析
Types of Reactions
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and UV stabilizers
作用機序
The mechanism of action of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone involves its interaction with molecular targets and pathways. The compound’s phenolic groups can participate in hydrogen bonding and electron transfer processes, which are crucial for its biological activity. It can inhibit certain enzymes and modulate signaling pathways, contributing to its therapeutic potential .
類似化合物との比較
Similar Compounds
Benzophenone: Similar in structure but lacks the hydroxyl and methoxy groups.
(2,4-Dihydroxyphenyl)phenylmethanone: Similar but without the methoxy group.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains additional methoxy groups
Uniqueness
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61227-15-4 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
(2,4-dihydroxyphenyl)-(5-hydroxy-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-13-5-3-8(15)6-11(13)14(18)10-4-2-9(16)7-12(10)17/h2-7,15-17H,1H3 |
InChIキー |
UWFZFDNOIQIGRD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


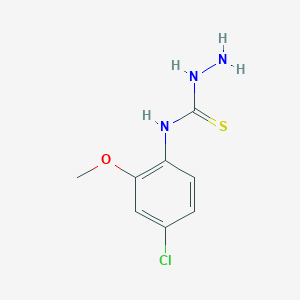
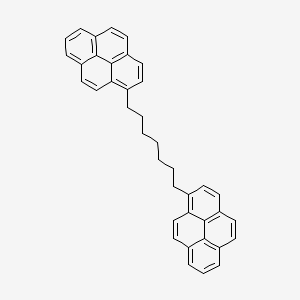

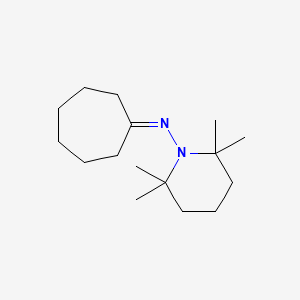

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)

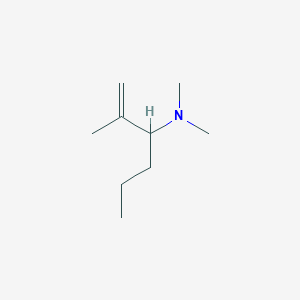
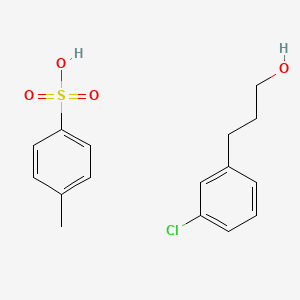
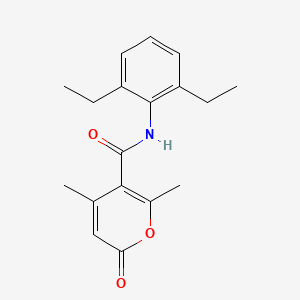
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
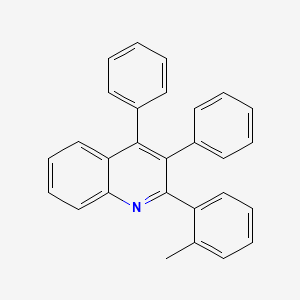
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
